In Vivo Antitumor Activity of Azinomycin B Exceeds Azinomycin A in P388 Leukemia Model
In a direct head-to-head comparison against P388 murine leukemia, Azinomycin B demonstrates a markedly superior therapeutic effect compared to its closest structural analog, Azinomycin A. The increased life span (ILS) metric for Azinomycin B is more than double that of Azinomycin A at a comparable dose, establishing a clear, quantifiable advantage for in vivo studies [1][2].
| Evidence Dimension | In vivo antitumor efficacy (Increased Life Span, ILS) |
|---|---|
| Target Compound Data | ILS = 193% (at 32 μg/kg dose) |
| Comparator Or Baseline | Azinomycin A: ILS = 76% (at 32 μg/kg dose) |
| Quantified Difference | 2.54-fold higher ILS for Azinomycin B vs. Azinomycin A |
| Conditions | P388 murine leukemia cells inoculated intraperitoneally in CDF1 mice; intraperitoneal administration. |
Why This Matters
This data is critical for researchers selecting a compound for preclinical in vivo efficacy studies, as Azinomycin B offers a substantially greater therapeutic window and is more likely to yield statistically significant and biologically relevant results.
- [1] Ishizeki, S. et al. (1987). Azinomycins A and B, new antitumor antibiotics. III. Antitumor activity. *The Journal of Antibiotics*, 40(6), 812-817. View Source
- [2] Washburn, L. A. et al. (2019). Transketolase Activity in the Formation of the Azinomycin Azabicycle Moiety. *Biochemistry*, 58(52), 5255-5258. View Source
